REACTION_CXSMILES
|
[CH2:1]([OH:3])[CH3:2].[Na].C[CH2:6][CH:7]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:8](OC)=[O:9].[C:17]1(=[O:23])[CH2:22][CH2:21][CH2:20][CH:19]=[CH:18]1>C(O)(=O)C>[CH2:1]([O:3][C:8](=[O:9])[C:7]([CH3:6])([CH:19]1[CH2:20][CH2:21][CH2:22][C:17](=[O:23])[CH2:18]1)[C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH3:2] |^1:3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC(C(=O)OC)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C=CCCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
3-neck flask equipped with stirrer, condenser
|
Type
|
CUSTOM
|
Details
|
The ensuing mild exothermic reaction
|
Type
|
CUSTOM
|
Details
|
to rise to 42° C
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
is continued overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the mixture is evaporated at reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residual oil is dissolved in 1.31 l
|
Type
|
CUSTOM
|
Details
|
of ether, transferred to a separatory funnel
|
Type
|
WASH
|
Details
|
washed with three 230 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether solution is dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous calcium sulfate
|
Type
|
CUSTOM
|
Details
|
The ether is removed at reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the residual oil distilled under high vacuum
|
Type
|
CUSTOM
|
Details
|
After removal of a forerun of 22.5 g
|
Type
|
DISTILLATION
|
Details
|
, bp 49°-129°/0.14-0.21 mm, α-methyl-3-oxocyclohexane malonic acid diethyl ester distills at 129°-130°/0.2 mm
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(C(C(=O)OCC)(C1CC(CCC1)=O)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |